![molecular formula C7H11NO3 B3236588 methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 137131-35-2](/img/structure/B3236588.png)
methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H11NO3 . It has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da .
Molecular Structure Analysis
The SMILES string representation of this compound is O=C(OC)C(CC1)N=C1OC . This indicates that the compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, with a methoxy group attached to the 5-position and a carboxylate ester at the 2-position .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 204.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.0±3.0 kJ/mol and a flash point of 82.1±19.8 °C . The compound’s index of refraction is 1.506, and it has a molar refractivity of 38.6±0.5 cm3 .Scientific Research Applications
Antimicrobial Agent Synthesis
Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate derivatives have been synthesized and shown to possess significant antimicrobial activities. The presence of a heterocyclic ring and the introduction of a methoxy group in the structure contribute to their antibacterial and antifungal properties. These compounds, synthesized through methods like cyclization and hydrolysis, are promising in the development of new antimicrobial agents (Hublikar et al., 2019).
Relay Catalysis in Synthesis
A one-pot synthesis method using metal/organo relay catalysis has been developed to create methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides. This method enables the introduction of substituents at the pyrrole nitrogen, offering a versatile approach for synthesizing various pyrrole derivatives (Galenko et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-10-6-4-3-5(8-6)7(9)11-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBWETNXIZOALQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(CC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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